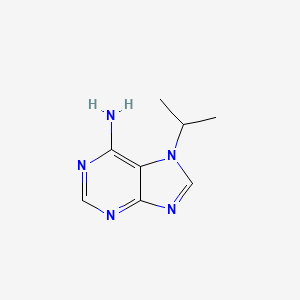

7-Isopropyl-7H-adenine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

7-propan-2-ylpurin-6-amine |

InChI |

InChI=1S/C8H11N5/c1-5(2)13-4-12-8-6(13)7(9)10-3-11-8/h3-5H,1-2H3,(H2,9,10,11) |

InChI Key |

WAPXYHTXSGPYEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=NC=NC(=C21)N |

Origin of Product |

United States |

Derivatization Strategies at the C6 Position of 7 Isopropyl 7h Purine Scaffold

The C6 position of the purine (B94841) ring is a key site for chemical modification, allowing for the introduction of a wide array of functional groups. A common strategy involves the use of a 6-chloro-7-isopropyl-7H-purine intermediate. This intermediate is amenable to nucleophilic substitution reactions, enabling the synthesis of various 6-substituted derivatives.

For instance, starting with 2,6-dichloro-9H-purine, the N7-isopropyl group can be introduced using 2-iodopropane (B156323) in the presence of potassium carbonate in DMSO. nih.gov This reaction typically yields a mixture of N7 and N9 isomers, which can be separated by column chromatography. nih.gov The resulting 2,6-dichloro-7-isopropyl-7H-purine can then undergo further modifications. nih.gov

Another approach utilizes 6-chloropurine (B14466) as a starting material for direct N7-tert-alkylation. nih.govacs.org The stability of the N7-tert-butyl group in subsequent reactions allows for various transformations at the C6 position, leading to new 6,7-disubstituted purine derivatives. nih.govacs.org The synthesis of novel 2,6,9-trisubstituted purines often involves derivatization at the 6-position as a key step, where various amines can be introduced. mdpi.com

The electronic properties of substituents at the C6 position significantly influence the reactivity of the purine scaffold. Halogens like chlorine at this position enhance the electrophilicity of other sites on the purine ring, facilitating further reactions such as cross-coupling. smolecule.com

Table 1: Examples of C6-Derivatization of 7-Alkyl-7H-purine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-dichloro-9H-purine | 2-iodopropane, K2CO3, DMSO | 2,6-dichloro-7-isopropyl-7H-purine | Not specified | nih.gov |

| 6-chloropurine | tert-butyl bromide, BSA, SnCl4, ACN | 7-(tert-butyl)-6-chloro-7H-purine | 52 | nih.gov |

| 2,6-dichloro-9-isopropyl-9H-purine | bipyridyl methaneamines, TEA, MeOH | 6-(bipyridyl-methylamino)-2-chloro-9-isopropyl-9H-purine | 55-69 | mdpi.com |

Synthesis of Acyclic and Carbocyclic Nucleoside Analogues with N7 Substitution

The development of acyclic and carbocyclic nucleoside analogues has been a fruitful area of research, leading to potent antiviral and anticancer agents. These modifications, which involve replacing the ribose sugar with an open-chain or a carbocyclic moiety, respectively, can enhance metabolic stability and alter the biological activity of the parent nucleoside. mdpi.comuni-hamburg.de

Acyclic Nucleoside Analogues:

The synthesis of acyclic nucleoside analogues of 7-isopropyl-7H-adenine can be achieved through the alkylation of the adenine (B156593) base with a suitable acyclic side chain. An efficient method for preparing N7-substituted acyclic adenine nucleosides involves the direct alkylation of N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine with a secondary carbon electrophile, such as 2-bromopent-4-enoic acid ethyl ester. nih.gov This approach allows for the introduction of versatile functional groups at the C-1' position of the acyclic chain, which can be further modified. nih.gov

Other strategies for creating acyclic analogues involve the modification of pre-existing acyclic nucleosides at the 8-position of the purine (B94841) ring or the alkylation of an 8-substituted purine base. cas.cz For example, 8-bromoadenine (B57524) derivatives can be converted to their 8-oxo counterparts, which are then alkylated to yield N7,N9-disubstituted acyclic nucleoside analogues. cas.czresearchgate.net

Carbocyclic Nucleoside Analogues:

Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclohexane (B81311) ring replaces the furanose sugar, often exhibit enhanced stability towards enzymatic cleavage. mdpi.comuni-hamburg.de The synthesis of these analogues typically involves a convergent approach where a functionalized carbocyclic moiety is condensed with the purine base. uni-hamburg.de

One common strategy begins with the synthesis of a suitable cyclopentenol (B8032323) precursor. nih.govscispace.com This precursor can then be converted to a cyclopentenyl azide, which undergoes a 1,3-dipolar cycloaddition reaction to form a triazole-containing carbocyclic nucleoside analogue. nih.govscispace.com Alternatively, the Mitsunobu reaction can be employed to couple the cyclopentenol with the purine base. nih.govscispace.com These methods provide access to a diverse range of carbocyclic nucleosides with various five-membered heterocyclic bases. nih.govscispace.comsioc-journal.cn

Table 2: Synthesis of Acyclic and Carbocyclic Analogues

| Analogue Type | Synthetic Approach | Key Intermediates/Reagents | Resulting Structures | Reference |

|---|---|---|---|---|

| Acyclic | Direct alkylation of protected adenine | N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine, 2-bromopent-4-enoic acid ethyl ester | N7-substituted acyclic adenine nucleosides | nih.gov |

| Acyclic | Alkylation of 8-substituted purine | 8-bromoadenine derivatives, various alkylating agents | N7,N9-disubstituted 8-oxo-adenine acyclic nucleosides | cas.cz |

| Carbocyclic | Convergent synthesis via cyclopentenol | Cyclopentenol, sodium azide, Mitsunobu reaction | Carbocyclic nucleosides with five-membered heterocyclic bases | nih.govscispace.com |

Chemoenzymatic Approaches in Analog Synthesis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the structural integrity of 7-Isopropyl-7H-adenine, differentiating it from other potential isomers, and understanding its electronic and vibrational properties.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Hydrogen Bonding Analysis

For this compound, FTIR and Raman spectra would show characteristic bands corresponding to:

N-H stretching vibrations of the exocyclic amino group.

C-H stretching and bending vibrations of the purine (B94841) ring and the isopropyl group.

Ring stretching vibrations of the purine core. researchgate.net

These spectra are sensitive to hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonds involving the amino group and the N1 and N3 atoms of the purine ring can be observed. The positions and shapes of the N-H stretching bands can provide information about the strength and nature of these interactions. gatewayanalytical.com Raman spectroscopy is particularly useful for studying the vibrations of the non-polar C-C and C=C bonds within the purine ring. gatewayanalytical.com

Table 2: Typical Vibrational Modes for Adenine (B156593) Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (NH₂) | 3400 - 3100 | FTIR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | FTIR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | FTIR, Raman |

| C=N, C=C Ring Stretch | 1650 - 1400 | FTIR, Raman |

| NH₂ Scissoring | 1670 - 1600 | FTIR |

| C-N Stretch | 1350 - 1250 | FTIR, Raman |

UV-Vis Absorption and Photodissociation Action Spectroscopy (UVPD) for Tautomeric Identification and Excited State Characterization

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be similar to that of other 7H-adenine tautomers, characterized by strong absorption bands in the ultraviolet region. mdpi.com Theoretical calculations predict the onset of ionization for 7H-adenine to be around 8.98 eV. mdpi.com

UVPD action spectroscopy is a sophisticated mass spectrometry technique that can be used to obtain UV-Vis spectra of mass-selected ions in the gas phase. acs.org This method is particularly powerful for distinguishing between different tautomers or isomers. researchgate.net By irradiating the isolated ion of this compound with a tunable UV laser, one can induce fragmentation. The fragment ion intensity, when plotted as a function of wavelength, yields the action spectrum, which reflects the absorption spectrum of the parent ion. This technique could be used to confirm that the N7-isopropyl isomer is the dominant species under specific conditions and to study its excited-state dynamics. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all non-hydrogen atoms can be determined. youtube.com

A crystal structure of this compound would provide:

Unambiguous confirmation of the N7-substitution.

Precise bond lengths and angles , confirming the geometry of the purine ring and the isopropyl group.

The conformation of the isopropyl group relative to the purine ring in the crystalline state.

Detailed information about intermolecular interactions , such as hydrogen bonding and π-π stacking, which dictate the crystal packing. wikipedia.org

The hydrogen bonding patterns are particularly important for understanding the self-assembly of adenine derivatives. In the crystal lattice, one would expect to observe hydrogen bonds between the exocyclic amino group of one molecule and the nitrogen atoms (N1 and/or N3) of a neighboring molecule, leading to the formation of extended networks.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry serves as a critical analytical technique for determining the molecular mass and elucidating the fragmentation pathways of substituted purine derivatives, providing unequivocal evidence for their structural characterization.

Detailed research into the mass spectral properties of alkylated adenines has provided valuable data for the identification of specific isomers. A key study in this area involved the synthesis and characterization of various ethyl- and isopropyl-adenines, including this compound. core.ac.uk The mass spectra of these compounds were obtained, allowing for the determination of their molecular weights and the analysis of their characteristic fragmentation patterns upon electron impact. core.ac.uk

For this compound, the mass spectrum shows a distinct molecular ion (M⁺) peak, which confirms the molecular weight of the compound. The fragmentation of the isopropyl-substituted adenines is primarily characterized by the loss of a methyl group (CH₃) from the isopropyl moiety. core.ac.uk In the case of this compound, the most prominent fragment ion is observed at a mass-to-charge ratio (m/z) corresponding to the [M-15]⁺ ion, which results from this methyl loss. core.ac.uk This fragmentation is a characteristic feature that aids in the structural confirmation of the 7-isopropyl substitution. The relative intensities of the molecular ion and the principal fragment ions provide a unique fingerprint for distinguishing between different isomers of isopropyladenine. core.ac.uk

The mass spectral data for 7-isopropyladenine, as reported in the literature, is summarized below.

Table 1: Mass Spectral Data for 7-Isopropyladenine A summary of the key ions and their relative intensities observed in the mass spectrum of 7-isopropyladenine. Data sourced from Lawley, Orr, & Jarman (1975). core.ac.uk

| Ion | m/z | Relative Intensity (%) |

| M⁺ | 177 | 68 |

| [M-CH₃]⁺ | 162 | 100 |

The principal fragmentation pathway involves the loss of a methyl radical from the molecular ion, leading to the formation of a stable cation which is observed as the base peak in the spectrum.

Table 2: Principal Fragment Ions of 7-Isopropyladenine Details of the major ions observed in the mass spectrum and their proposed fragmentation origin.

| m/z | Proposed Fragment | Description |

| 177 | [C₈H₁₁N₅]⁺ | Molecular Ion (M⁺) |

| 162 | [CⅇH₈N₅]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

This fragmentation pattern, particularly the significant intensity of the [M-CH₃]⁺ ion, is a distinguishing feature for this compound when compared to other isopropyladenine isomers. core.ac.uk

Quantum Chemical Calculations for Ground and Excited State Geometries

Quantum chemical calculations are fundamental to determining the stable conformations (geometries) of this compound in both its lowest energy state (ground state) and electronically excited states. These calculations help elucidate the molecule's intrinsic electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying the electronic structure of molecules. researchgate.netohio-state.edu For more complex electronic phenomena, such as excited states, Multi-Reference Configuration Interaction (MRCI) methods are employed. MRCI improves upon simpler models by including multiple electronic configurations as a starting point, which is essential for accurately describing excited states and situations where electron correlation is strong. researchgate.netwikipedia.org

While specific DFT and MRCI studies on this compound are not prevalent in the literature, extensive research on the parent molecule, 7H-adenine, and its analogues provides a solid foundation. For instance, theoretical studies on adenine tautomers have utilized a combination of DFT and MRCI to calculate the relative energies of ground and excited states. researchgate.net Methods such as the resolution of identity coupled cluster (RI-CC2) and time-dependent DFT (TD-DFT) with functionals like B3LYP have been used to optimize the geometries of the ground and excited states of 7H-2-aminopurine, a closely related analogue. aip.org These studies indicate that the 7H tautomers are typically higher in energy than their 9H counterparts. aip.org Such computational approaches are critical for understanding the structural changes that accompany electronic excitation.

For a highly accurate description of electronic excited states and photophysical pathways, ab initio multiconfigurational perturbation theory methods, such as the Complete Active Space Second-Order Perturbation Theory (CASPT2), are considered the gold standard. researchgate.net The multi-state (MS) variant, MS-CASPT2, is particularly powerful for studying regions where potential energy surfaces of different electronic states approach or cross, such as at conical intersections.

Studies on the tautomeric derivative 7H-adenine using CASSCF/XMS-CASPT2 have provided detailed characterizations of its photoionization decay channels. researchgate.netmdpi.comresearchgate.net These calculations are instrumental in modeling the molecule's response to UV radiation and understanding its photostability. The methods have been benchmarked against experimental data where available, showing a good compromise between computational cost and accuracy. segarra-marti.com For 7H-adenine, these simulations predict effective, barrierless deactivation routes from cationic excited states, suggesting that the molecule can dissipate excess energy harmlessly on ultrafast timescales, a key component of photoprotection. researchgate.netmdpi.com Although the reactivity of neutral 7H-adenine is reported to feature a barrier that slows its decay, the cationic species decays rapidly. researchgate.net The presence of the isopropyl group at the N7 position is expected to subtly modulate these properties but not fundamentally alter the primary photophysical pathways of the adenine core.

The choice of a basis set in quantum chemical calculations is critical for obtaining accurate results, particularly for properties like vertical excitation energies. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility to describe the distribution of electrons, generally leading to more accurate results at a higher computational cost.

Investigations into various molecular systems have shown that large basis sets, especially those augmented with diffuse functions (which are crucial for describing weakly bound electrons and excited states), are often necessary to achieve quantitative agreement with experimental data. chemrxiv.org For example, studies on adenine analogues have employed basis sets such as the Dunning series (e.g., cc-pVTZ) and Pople-style basis sets (e.g., 6-31+G(d,p)), often with augmentation (aug-cc-pVTZ), to accurately model molecular geometries and energies. aip.orgacs.orgacs.org The optimization of 7H-2-aminopurine geometries, for instance, was performed with the aug-cc-pVTZ basis set to achieve reliable results. aip.org A systematic analysis for this compound would involve calculating vertical excitation energies with a series of increasingly larger basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) to ensure that the calculated values are converged with respect to the basis set size.

Ab Initio Multiconfigurational Perturbation Theory (e.g., MS-CASPT2) for Electronic Structure and Photophysical Properties

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Binding Modes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. nih.govarxiv.org This is particularly important for understanding how a molecule like this compound might interact with biological targets such as proteins or nucleic acids. nih.gov

For purine-based molecules, MD simulations have been used to explore conformational preferences and the energetics of different arrangements. For example, simulations of N6-methyladenosine have characterized the syn/anti configurations and their energetic differences. nih.gov In the context of ligand-receptor interactions, MD simulations can reveal how a ligand binds to a protein's active site, the role of surrounding water molecules in mediating this binding, and the conformational changes that occur in both the ligand and the protein. nih.govrsc.orgresearchgate.net

For this compound, the bulky isopropyl group attached to the N7 position of the purine ring would significantly influence its conformational landscape compared to the parent 7H-adenine. MD simulations would be essential to map out the rotational freedom of the isopropyl group and its steric effects on the planarity of the purine system and its interactions with potential binding partners. Such simulations, often spanning microseconds or longer, can predict the preferred binding modes and help rationalize the molecule's biological activity. acs.org

Photophysical and Photochemical Dynamics Modeling

Modeling the dynamic events that follow the absorption of light is key to understanding the photochemistry of a molecule. This includes tracking the pathways of energy dissipation, such as internal conversion, intersystem crossing, and photoionization.

Photoionization involves the ejection of an electron from a molecule following the absorption of a high-energy photon. Theoretical modeling of this process for 7H-adenine provides critical insights that are largely transferable to its N7-alkylated analogues like this compound.

High-level CASPT2 calculations have placed the onset of ionization for 7H-adenine at an average of 8.98 eV. researchgate.netmdpi.com Following ionization, the resulting cation (7H-adenine+) has access to efficient and barrierless deactivation channels that allow it to return to its cationic ground state on an ultrafast timescale. mdpi.comresearchgate.net This rapid, non-radiative decay is a hallmark of photostability. The predicted decay mechanism is a stepwise process: 2nN+ → 2πH-1+ → 2nN+. mdpi.com

The decay is facilitated by conical intersections, which are points of degeneracy between electronic states. The topography of these intersections determines the efficiency of the decay. For 7H-adenine+, the key conical intersection mediating the final decay to the cationic ground state is characterized as being sloped, which is known to promote photostability. mdpi.com The parameters for this critical point have been calculated and are detailed in the table below.

| Crossing | Pitch (δ) (a.u.) | Asymmetry (Δ) (a.u.) | Relative Tilt (σ) (a.u.) | Tilt Headings (θs) (degrees) |

|---|---|---|---|---|

| (2nN+ / 2πH+) CI | 0.14 | 0.01 | 0.14 | 177.0 |

These theoretical findings suggest that 7H-purine derivatives are equipped with efficient photoprotection mechanisms. mdpi.comresearchgate.net The addition of an isopropyl group at the N7 position would likely introduce minor perturbations to the energies of the electronic states but is not expected to alter these fundamental ultrafast decay pathways.

Exploration of Conical Intersections and Ultrafast Excited-State Deactivation Mechanisms

The photostability of DNA and RNA nucleobases is a critical feature for the integrity of genetic information, and it is largely attributed to the existence of ultrafast deactivation mechanisms that dissipate the energy from UV radiation without causing photochemical damage. wikipedia.org These processes are often mediated by conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces. wikipedia.orgifpan.edu.pl At these points, the Born-Oppenheimer approximation breaks down, facilitating highly efficient, non-radiative transitions from an excited electronic state back to the ground state. wikipedia.orgnih.gov

For the parent molecule, adenine, computational studies have identified several CIs between the first excited state (S₁) and the ground state (S₀) that are accessible via ring-puckering motions. wisc.edu The deactivation of the 9H-amino tautomer of adenine is exceptionally fast, occurring on a sub-picosecond timescale. researchgate.net However, the 7H-amino tautomer, to which this compound is structurally related, exhibits a much slower deactivation. researchgate.netrsc.org This difference is attributed to variations in the barriers to reach the deactivating conical intersections. rsc.org

In 7H-amino adenine, the primary deactivation channel is believed to involve puckering at the C6 atom. researchgate.net The presence of the isopropyl group at the N7 position in this compound would be expected to influence the topography of the potential energy surfaces and the accessibility of these CIs. The steric and electronic effects of the isopropyl group could raise the energy barrier to the CI or alter the deactivation pathway, potentially affecting the compound's photostability compared to the unsubstituted 7H-adenine. Ab initio investigations on related molecules like adenosine (B11128) have shown that substituent-induced deactivation pathways, such as those involving proton transfer along hydrogen bonds, can provide efficient quenching mechanisms. mdpi.comacs.org Detailed quantum chemical computations would be required to map the specific potential energy surfaces and locate the CIs for this compound to fully elucidate its deactivation mechanisms.

Assessment of Solvent Effects on Excited State Dynamics

The surrounding environment can significantly modulate the excited-state dynamics of a molecule. fsu.eduevidentscientific.com Solvent polarity, hydrogen bonding capability, and viscosity can alter the energies of the ground and excited states, influence the barriers to conical intersections, and introduce new deactivation pathways. unige.chnih.gov

For polar molecules like adenine derivatives, an increase in solvent polarity typically leads to a stabilization of polar excited states, which can cause a shift in the absorption and emission spectra. evidentscientific.com This stabilization is a result of the reorientation of solvent molecules around the excited fluorophore. fsu.edu Time-resolved spectroscopic studies on adenine and adenosine have shown that their excited-state lifetimes are dependent on the solvent environment. tdx.cat For instance, the excited-state lifetime of adenosine in a methanol/water mixture shows a marked dependence on temperature, which is linked to solvent viscosity and intramolecular vibrational energy transfer. tdx.cat

In the case of this compound, a polar molecule, its excited-state lifetime and deactivation pathways would be expected to be sensitive to solvent effects. In protic solvents, hydrogen bonding interactions with the purine ring's nitrogen atoms could occur, potentially altering the energy landscape and facilitating or inhibiting certain deactivation channels. unige.ch Non-equilibrium solvation models within a time-dependent density functional theory (TD-DFT) framework are powerful tools for computationally investigating these effects, providing insights into spectral shifts and changes in excited-state lifetimes in different solvents. rsc.org

Calculation of Energy Barriers for Tautomerization and Rotational Dynamics

Tautomerism is a key characteristic of purine bases, with the relative stability of different tautomers influencing their base-pairing properties and reactivity. Adenine can exist in several tautomeric forms, with the N9H and N7H forms being the most relevant. acs.org For unsubstituted adenine in the gas phase, the N9H tautomer is significantly more stable than the N7H tautomer by approximately 7.5 kcal/mol. researchgate.net However, substitution and solvent effects can alter this preference. acs.orgrsc.org For 8-bromo-adenine in DMSO, for example, the N7H isomer is less stable by only 3.0 kcal/mol. rsc.org Computational methods like Density Functional Theory (DFT) are used to calculate the relative energies of these tautomers and the energy barriers for the proton transfer reactions that interconvert them. nih.govbrynmawr.edu

In addition to tautomerization, the rotational dynamics of the isopropyl group in this compound represent another important structural feature. The rotation of a substituent group is not free and is hindered by an energy barrier. This barrier arises from steric and electronic interactions with the rest of the molecule. While specific calculations for this compound are not available in the cited literature, studies on analogous systems provide insight. For example, computational analysis of 3-isopropylchrysene revealed a rotational barrier for the isopropyl group of 15 kJ/mol in the isolated molecule and a much higher barrier of approximately 240 kJ/mol in the solid state due to intermolecular interactions. uni-muenchen.de These values highlight the significant energy required for such rotations, which can influence the molecule's conformational flexibility and how it interacts with its environment.

Table 1: Illustrative Calculated Rotational Barriers of Isopropyl Groups in Aromatic Systems This table presents data from a related compound to illustrate the concept, as specific data for this compound was not found in the searched literature.

| Compound | Phase | Computational Method | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| 3-Isopropylchrysene | Isolated Molecule | B3LYP/6-31G* | 15 | uni-muenchen.de |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edunih.gov This approach provides a quantitative description of the Lewis structure and allows for the analysis of charge transfer and orbital-orbital interactions that contribute to molecular stability. wisc.edunih.gov

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu These interactions represent electronic delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their importance. For example, the interaction between a lone pair (donor) and an adjacent anti-bonding orbital (acceptor) is a measure of hyperconjugation.

Computational Docking for Intermolecular Recognition and Interaction Prediction

Computational docking is a powerful technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. rsc.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding energy. researchgate.net

Adenine derivatives are common scaffolds in medicinal chemistry, targeting a wide range of proteins such as kinases, polymerases, and receptors for adenosine. researchgate.net Docking studies on these derivatives help to understand the key interactions, such as hydrogen bonds and π-stacking, that govern their binding. For instance, docking of pyrimidine derivatives into the active site of Plasmodium falciparum dihydrofolate reductase has identified crucial hydrogen bonds with residues like Asp54 and pi-pi interactions with Phe58. researchgate.net Similarly, docking has been used to understand how adenine derivatives recognize the adenine-binding subsite in viral proteins. rsc.org

For this compound, docking studies could predict its potential to bind to various adenosine receptors or other ATP-binding proteins. The N7-isopropyl group would play a significant role in these interactions. Depending on the topology of the binding site, this group could either fit into a hydrophobic pocket, contributing favorably to binding affinity, or cause steric clashes that prevent binding. The docking simulations would predict the precise orientation and identify key intermolecular contacts, such as hydrogen bonds involving the N1, N3, and amino group nitrogens, as well as hydrophobic interactions involving the isopropyl group.

Fundamental Biochemical and Photobiological Interactions Mechanistic Insights

Interaction with Purine-Metabolizing Enzymes and Receptors

The introduction of a substituent, such as an isopropyl group, at the N7 position of adenine (B156593) can significantly alter its interaction with proteins that have evolved to recognize the canonical purine (B94841) structure. This includes enzymes involved in purine metabolism and G protein-coupled receptors that respond to purine-based signaling molecules.

Adenosine (B11128) kinase (AdK) is a crucial enzyme that regulates intracellular and extracellular adenosine levels by phosphorylating it to adenosine monophosphate. Inhibitors of AdK are of significant therapeutic interest for conditions like epilepsy and inflammation. nih.govnih.gov Studies on 7-deazaadenosine analogues, where the N7 atom of adenine is replaced by a carbon atom, provide insight into how modifications in this region affect AdK binding and inhibition.

Research on (S)- and North (N)-methanocarba-7-deazaadenosine analogues has shown that substitution at the 7-position can produce robust AdK inhibitors. nih.govnih.gov For instance, analogues featuring a 7-phenylamino group, in addition to an N6-phenylamino group, demonstrated potent inhibition of human AdK (hAdK) with IC₅₀ values around 100 nM. nih.govnih.govacs.org In contrast, a similar analogue lacking these phenyl substituents was only a weak inhibitor. nih.govnih.govacs.org Molecular docking simulations suggest these inhibitors bind in a mode similar to other known potent inhibitors, indicating that the 7-position is a viable site for modification to enhance potency. nih.govnih.gov These findings suggest that a bulky hydrophobic group like the isopropyl substituent in 7-isopropyl-7H-adenine could potentially occupy a similar pocket, thereby influencing AdK activity.

| Compound/Analogue | Target | Activity (IC₅₀) | Source(s) |

| 5′-hydroxy-7,N⁶-diphenylamino-7-deazaadenosine analogue | Human AdK | ~100 nM | nih.gov, nih.gov, acs.org |

| 5′-deoxy-7,N⁶-diphenylamino-7-deazaadenosine analogue | Human AdK | ~100 nM | nih.gov, nih.gov, acs.org |

| 5′-hydroxy-7-deazaadenosine analogue (lacking Ph groups) | Human AdK | Weak | nih.gov, nih.gov, acs.org |

This table summarizes the inhibitory activity of selected 7-deazaadenosine analogues against human Adenosine Kinase (AdK).

The fidelity of DNA replication relies on the precise recognition of incoming deoxynucleoside triphosphates (dNTPs) by DNA polymerases. This process is governed by the geometric shape of the Watson-Crick base pair formed in the enzyme's active site. d-nb.info Modification of the purine base, particularly at the N7 position, can interfere with this process and affect polymerase substrate efficiency.

The N7 atom of purines is a key hydrogen bond acceptor for forming non-canonical base pairs, such as Hoogsteen pairs. researchgate.netwikipedia.org In a Hoogsteen pair between adenine and thymine (B56734), the N7 and N6 atoms of adenine form hydrogen bonds with the N3 and O4 atoms of thymine, respectively, which requires the adenine base to adopt a syn conformation. researchgate.netwikipedia.org Certain DNA polymerases, like the error-prone human polymerase ι (Pol ι), are thought to utilize Hoogsteen base pairing during replication. researchgate.netnih.gov Consequently, blocking the N7 position, as in this compound, or replacing it, as in 7-deazaadenine analogues, would prevent the formation of a Hoogsteen base pair and inhibit DNA synthesis by such polymerases. researchgate.net

Systematic studies on 7-substituted-7-deazaadenine dNTPs as substrates for DNA polymerases have revealed that the nature of the substituent is critical. acs.org Analogues with π-electron-containing substituents (vinyl, ethynyl, phenyl) were found to be significantly better substrates for Bst DNA polymerase than the natural dATP. acs.org Conversely, the 7-methyl derivative was a worse substrate than dATP. acs.org This suggests that while the polymerase active site can accommodate bulk at the 7-position, electronic properties (i.e., stacking interactions from π systems) play a key role in enhancing substrate activity. acs.org An alkyl group like isopropyl lacks these π-electrons, suggesting it may behave more like the methyl-substituted analogue, potentially acting as a poorer substrate or an inhibitor for certain polymerases.

| 7-Substituted-7-deaza-dATP Analogue (dARTP) | Substituent (R) | % Incorporation vs. dATP (Bst Pol) | Source(s) |

| dAMeTP | Methyl | 35% | acs.org |

| dAViTP | Vinyl | 70% | acs.org |

| dAETP | Ethynyl | 76% | acs.org |

| dAPhTP | Phenyl | 74% | acs.org |

This table presents the competitive incorporation of 7-substituted 7-deaza-dATP analogues by Bst DNA polymerase, showing their efficiency relative to natural dATP.

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. nih.govwikipedia.org Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a subfamily of GPCRs that are activated by adenosine. Chemical modifications of the purine scaffold can lead to compounds that act as agonists or antagonists at these receptors, and can also introduce binding to other, unrelated GPCRs. plos.org

While the orthosteric binding site recognizes the natural ligand (e.g., adenosine), allosteric modulators bind to a distinct site on the receptor to enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the orthosteric ligand. nih.govnih.gov The development of allosteric modulators is a promising therapeutic strategy, and studies show that even simple molecules like metal ions or amiloride (B1667095) analogues can act as allosteric modulators of adenosine receptors. nih.gov

Screening of adenosine and adenine analogues has revealed that modifications to the purine core can result in unanticipated interactions with other GPCRs, such as adrenergic and serotonergic receptors. plos.org For example, the well-known A₃ adenosine receptor agonist IB-MECA also binds to serotonin (B10506) receptors. plos.org This demonstrates that the purine scaffold is recognized by a broader range of receptors than initially thought. Therefore, a compound like this compound, with a modification at a position involved in hydrogen bonding (N7), could potentially exhibit novel binding affinities for various GPCRs, possibly acting as an allosteric modulator or displaying a unique off-target activity profile.

Interaction with DNA Polymerases and Mechanisms of Base Pair Formation (e.g., Hoogsteen Pairing, role of specific nitrogen atoms)

Nucleic Acid Interactions and Tautomerism in Biological Contexts

The chemical properties of the adenine base, including its tautomeric forms and protonation state, are fundamental to the structure, stability, and function of DNA and RNA. Modifying the N7 position directly impacts these properties.

The cleavage of the RNA phosphodiester backbone is a fundamental biological process, central to the function of self-cleaving ribozymes. Research has shown that the protonation state of nucleobases can play a direct mechanistic role. Specifically, an ionic hydrogen bond between an adenine base protonated at the N3 position and the adjacent phosphodiester group on its 5'-side facilitates nucleophilic attack by the 2'-hydroxyl group, promoting backbone cleavage. nih.govoup.comoup.com

Studies using deaza-modified RNA have been instrumental in pinpointing the critical nitrogen atom. These experiments demonstrated that removing the basic N3 site of adenine completely abrogated this preferential cleavage. nih.govoup.comdntb.gov.ua In contrast, removal of the N1 or N7 atom had no such effect on this specific cleavage mechanism. nih.govoup.com This indicates that for a compound like this compound, the inherent ability of the adenine moiety to facilitate N3-mediated backbone cleavage would remain intact. However, N7-alkylation of purines in RNA is known to destabilize the glycosidic bond, which can lead to depurination. researchgate.netnih.gov This process, while generally slower in RNA compared to DNA, creates an abasic site that is itself prone to cleavage, introducing an alternative, albeit slower, pathway for RNA degradation. researchgate.netresearchgate.net

The remarkable photostability of DNA and RNA—their ability to dissipate the energy from absorbed UV radiation without undergoing photochemical damage—is a critical feature for life. This property is largely attributed to the ultrafast, non-radiative decay of the electronic excited states of the nucleobases. nih.govpnas.org The major tautomer of adenine in nucleic acids is 9H-adenine. Upon UV excitation, it returns to the ground state via a barrierless path in under a picosecond, efficiently preventing damaging reactions. nih.govpnas.org

The 7H-adenine tautomer, however, exhibits different photophysical behavior. nih.govpnas.org Computational and experimental studies show that the decay pathway for 7H-adenine involves a small energy barrier, which hinders the rapid relaxation seen in 9H-adenine. nih.govpnas.org This is corroborated by studies on methylated adenines in solution. While 9-methyladenine (B15306) has an excited-state lifetime of less than 300 femtoseconds, 7-methyladenine (B1664200) has a significantly longer lifetime of over 4 picoseconds. acs.org This longer lifetime increases the probability of intersystem crossing to a reactive triplet state or other photochemical reactions, thus reducing photostability.

Based on these findings, this compound, being a fixed 7H-tautomer, would be expected to have a much longer excited-state lifetime compared to canonical adenine in DNA/RNA. This would make it less photostable and more susceptible to UV-induced damage. Theoretical studies on 7H-adenine itself have identified effective, barrierless deactivation routes following photoionization (ejection of an electron), which are thought to contribute to photo-protection mechanisms against high-energy VUV radiation. mdpi.comresearchgate.net However, for the lower-energy UV radiation relevant to sunlight exposure, the longer excited-state lifetime of the 7-substituted tautomer remains the dominant factor for its reduced photostability. pnas.orgacs.org

| Compound | Tautomer/Form | Excited-State Lifetime (S₁) in H₂O | Source(s) |

| Adenine (fast component) | Assigned to 9H-amino | 0.18 ± 0.03 ps | acs.org |

| Adenine (slow component) | Assigned to 7H-amino | 8.8 ± 1.2 ps | acs.org |

| 9-Methyladenine | Fixed 9-substituted | < 0.3 ps | acs.org |

| 7-Methyladenine | Fixed 7-substituted | 4.23 ± 0.13 ps | acs.org |

This table compares the S₁ excited-state lifetimes of adenine tautomers and their methylated analogues in water, highlighting the significantly longer lifetime of the 7-substituted form.

Binding to Riboswitches as a Mechanism for Gene Expression Regulation

Riboswitches are structured domains, typically within the 5'-untranslated regions of messenger RNAs (mRNAs), that directly bind to specific small molecule metabolites, regulating gene expression without the need for protein cofactors. nih.govnih.gov This regulation occurs as the binding of a ligand induces a conformational change in the mRNA's structure, which can modulate processes like transcription termination or translation initiation. nih.govnih.gov

The adenine riboswitch, one of the smallest known riboswitches, specifically recognizes and binds adenine. nih.gov However, its binding pocket can also accommodate derivatives of adenine. Purine riboswitches are known to achieve high specificity; for instance, they can distinguish between guanine (B1146940) and adenine with remarkable precision based on the identity of a single pyrimidine (B1678525) that base pairs with the purine ligand. nih.gov The regulatory mechanism can be governed by either a kinetic or thermodynamic regime. plos.org In a kinetic model, the window of opportunity for ligand binding is transient and tied to the rate of transcription, whereas in a thermodynamic model, the system reaches equilibrium. plos.org

While direct studies on this compound are limited, its structural similarity to adenine suggests it could be investigated as a potential ligand for adenine riboswitches. Synthetic ligands are often designed to interact with these natural RNA structures to act as novel antimicrobial agents or tools for genetic control. nih.govplos.org The interaction of such synthetic analogs with a riboswitch can either mimic or block the natural ligand, thereby artificially controlling the expression of target genes.

| Regulatory Regime | Key Characteristics | Example Riboswitch | Reference |

|---|---|---|---|

| Kinetic Control | Ligand binding is dependent on the rate of transcription by RNA polymerase. The regulatory decision is made within a limited time window before the expression platform is fully synthesized. | Bacillus subtilis pbuE adenine riboswitch | plos.org |

| Thermodynamic Control | Ligand binding reaches equilibrium, and the regulatory outcome is determined by the ligand's concentration and its affinity (KD) for the aptamer. | Vibrio vulnificus add adenine riboswitch | plos.org |

Cellular Mechanisms of Action (Mechanistic Studies in Cell Lines)

Apoptosis, or programmed cell death, is a critical process regulated by a complex network of intracellular signaling molecules. Key players in this process include the p53 tumor suppressor protein, the Bcl-2 family of proteins, caspases, and the NF-κB transcription factor.

p53: This transcription factor plays a central role in responding to cellular stress, such as DNA damage. It can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov

Bcl-2 Family: This family consists of both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax). mdpi.com The ratio between these opposing members is crucial in determining a cell's fate, with an overexpression of Bcl-2 promoting survival and resistance to apoptotic stimuli. nih.govmdpi.com

Caspases: These are a family of proteases that execute the process of apoptosis. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3) that dismantle the cell. ijper.org

NF-κB: The nuclear factor kappa B (NF-κB) is a transcription factor that is generally associated with promoting cell survival and inflammation. Its inhibition can make cells more susceptible to apoptosis. nih.govnih.gov

Studies on various chemical compounds have shown that they can induce apoptosis in cancer cell lines by modulating these pathways. For example, treatment of gastric adenocarcinoma cells with the compound JTE-522 led to an increase in p53 levels, a decrease in Bcl-2, and the inhibition of NF-κB activity, ultimately triggering apoptosis. nih.govnih.gov Similarly, flavonoids have been shown to upregulate p53 and Bax while downregulating Bcl-2 in breast cancer cells. mdpi.com While the specific effects of this compound on these signaling pathways have not been detailed in available research, its identity as a purine analog suggests a potential for interaction with the complex machinery governing cell life and death.

| Signaling Molecule | General Function in Apoptosis | Modulation by Apoptotic Stimuli | Reference |

|---|---|---|---|

| p53 | Tumor suppressor; transcription factor that induces cell cycle arrest or apoptosis in response to damage. | Upregulated/Activated | nih.govijper.org |

| Bcl-2 | Anti-apoptotic protein; prevents the release of mitochondrial factors that trigger apoptosis. | Downregulated | nih.govmdpi.com |

| Bax | Pro-apoptotic protein; promotes the release of mitochondrial factors that trigger apoptosis. | Upregulated | mdpi.comresearchgate.net |

| Caspase-3 | Executioner caspase; cleaves key cellular substrates to carry out apoptosis. | Activated | ijper.org |

| NF-κB | Transcription factor generally promoting cell survival and inflammation. | Inhibited | nih.govnih.gov |

The inhibition of microbial growth is a critical goal for antimicrobial agents. These agents can act through various mechanisms, such as disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways. nottingham.ac.uk The effectiveness of an inhibitor can depend on the type of microorganism, with differences observed between vegetative cells and spore-forming bacteria, as well as between planktonic (free-floating) and biofilm-forming (sessile) bacteria. nih.gov Biofilms, in particular, often exhibit increased resistance to antimicrobial treatments.

Studies on various natural and commercial compounds have demonstrated different mechanisms of action. For instance, organic acids have been shown to be effective inhibitors of both planktonic bacteria and biofilms. nih.gov Some compounds may act by chelating essential ions or by creating an acidic environment that is unfavorable for growth. mdpi.com The development of resistance is a major challenge, and some biocides can be degraded or transformed by microbial or abiotic processes. mdpi.com

As a purine analog, this compound could potentially interfere with bacterial nucleic acid synthesis or metabolism, which are common targets for antimicrobial drugs. Purine metabolism is essential for bacterial proliferation, and compounds that disrupt these pathways can arrest bacterial growth.

Modulation of Intracellular Signaling Molecule Expression (e.g., Caspases, Bcl-2, NFκB, p53 pathways)

Investigating Oxidative DNA Damage and Repair Mechanisms

Reactive oxygen species (ROS), generated from both endogenous and exogenous sources, can damage DNA, leading to a variety of lesions. oup.comsemanticscholar.org Among the most common oxidative lesions are 7,8-dihydro-8-oxoguanine (oxoG) and 7,8-dihydro-8-oxoadenine (8-oxoA). oup.comsemanticscholar.org While oxoG has been studied extensively, 8-oxoA is also an abundant and highly mutagenic adduct. nih.govoup.com The cellular levels of 8-oxoA are estimated to be between one-tenth to one-half of those of oxoG. semanticscholar.org

The mutagenicity of these lesions stems from their ability to cause mispairing during DNA replication. 8-oxoA, for instance, preferentially induces A-to-C mutations. oup.comnih.gov This occurs because the damaged base can adopt a syn-conformation, allowing it to form a Hoogsteen base pair with an incoming guanine (dGTP). researchgate.netacs.org This mispair has a wobble geometry that, while often suppressed by the geometric constraints of many DNA polymerases, can be accommodated by certain polymerases like human polymerase η (polη), which proficiently incorporates dGTP opposite 8-oxoA. oup.comnih.gov This highlights the dual-coding potential of the 8-oxoA lesion. acs.org Cells have repair mechanisms to counteract this damage; for example, human thymine-DNA glycosylase (hTDG) and its E. coli homolog, mismatch-specific uracil-DNA glycosylase (MUG), can recognize and excise 8-oxoA from DNA. nih.gov

Alkylating agents are electrophilic compounds that react with nucleophilic sites in DNA, forming DNA adducts. The most nucleophilic site in DNA is the N7-position of guanine, making N7-guanine adducts the most frequent products of alkylation. nih.govoncohemakey.com Other susceptible sites include the N3-position of adenine, O6 of guanine, and N1 of adenine. nih.govnih.gov The formation of these adducts can lead to mutations, block DNA replication, and induce cell death. whiterose.ac.uk

The chemical stability of these adducts varies significantly, which influences their biological consequences.

N7-Guanine Adducts: These are the most common adducts but are often considered to have minimal direct mutagenic relevance because the N7-position is not involved in Watson-Crick base pairing. nih.gov However, they are chemically unstable and can lead to depurination, creating an abasic site which is itself mutagenic. nih.govwhiterose.ac.uk The glycosidic bond is labile, and these adducts can also undergo imidazole (B134444) ring-opening to form more stable lesions. nih.gov

N3-Adenine Adducts: These adducts are formed less frequently than N7-guanine adducts but can be toxic by blocking DNA replication. whiterose.ac.uk They are chemically less stable than N7-guanine adducts and are often lost through spontaneous depurination. nih.govresearchgate.net The half-life for the depurination of methyl and ethyl N3-adenine adducts is significantly shorter than that for N7-guanine adducts. whiterose.ac.uk

The persistence of these adducts in tissues is determined by a combination of their chemical stability and the efficiency of cellular DNA repair mechanisms, which can be tissue-specific. nih.govresearchgate.net The compound this compound is, by its structure, an N7-substituted adenine analog. This permanent alkyl substitution at the N7 position is distinct from the damage caused by external alkylating agents that form adducts at previously unsubstituted sites.

| DNA Adduct | Primary Site of Formation | Chemical Stability | Biological Consequence | Reference |

|---|---|---|---|---|

| N7-Alkylguanine | N7 position of Guanine | Chemically unstable; prone to depurination and imidazole ring-opening. | Leads to abasic sites, which are mutagenic. Generally not directly miscoding. | nih.govnih.govwhiterose.ac.uk |

| N3-Alkyladenine | N3 position of Adenine | Chemically unstable; shorter half-life than N7-alkylguanine. | Can be cytotoxic by blocking DNA replication. Leads to abasic sites upon depurination. | nih.govwhiterose.ac.ukresearchgate.net |

| O6-Alkylguanine | O6 position of Guanine | Significantly more stable than N7- or N3-purine adducts. | Highly mutagenic, causing G-to-A transitions. Actively repaired by specific enzymes. | nih.govwhiterose.ac.uk |

Formation and Mutagenicity of 7,8-Dihydro-8-oxoadenine (A8-oxo) Analogues in Model Systems

Metabolic Fate and Pathway Interactions of Purine Analogues (Excluding In Vivo Efficacy)

Purine analogues, including N7-substituted adenines like this compound, can significantly interfere with the normal biochemical routes of purine metabolism. The cellular economy relies on two main pathways for nucleotide biosynthesis: the de novo synthesis pathway and the salvage pathway. nih.govmsdmanuals.com The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles preformed bases and nucleosides resulting from the breakdown of nucleic acids. nih.govmsdmanuals.com

The salvage pathway is a critical target for purine analogues. Key enzymes in this pathway, such as adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT), are responsible for converting free purine bases back into their corresponding nucleotides by utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP). msdmanuals.comlibretexts.org HPRT, in particular, is the primary enzyme for salvaging hypoxanthine (B114508) and guanine. mdpi.com Adenine can be salvaged by APRT, and adenosine can be rephosphorylated by adenosine kinase. libretexts.org

Structural similarity to natural purines allows analogues to act as substrates or inhibitors for these salvage pathway enzymes. rsc.org By competing with the natural bases (adenine, guanine, hypoxanthine), these analogues can disrupt the delicate balance of nucleotide pools. For instance, a deficiency or inhibition of HPRT leads to the failure of the salvage pathway for hypoxanthine and guanine, causing them to be degraded into uric acid and increasing de novo purine synthesis due to reduced feedback inhibition. msdmanuals.com

Furthermore, N7-alkylation of purines, a modification present in this compound, can render the purine ring susceptible to enzymatic processing. Human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), is a DNA repair enzyme that recognizes and excises a broad range of damaged purines, including 3-methyladenine (B1666300) and 7-methylguanine, from DNA. nih.govneb.comwfu.edu This enzyme initiates the base excision repair (BER) pathway by cleaving the N-glycosidic bond, releasing the damaged base. nih.gov While primarily acting on DNA, the existence of such enzymes highlights a cellular mechanism for recognizing and processing N7-alkylated purines, which could potentially act on free N7-substituted adenine analogues.

The interference with these pathways can lead to an imbalance in the cellular nucleotide pools, which can suppress nucleotide synthesis and impede cell proliferation. mdpi.com The regulation of nucleotide synthesis is tightly controlled by feedback inhibition, where the end products (AMP and GMP) inhibit key enzymes in the de novo pathway, such as PRPP synthetase and glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). libretexts.org By mimicking these natural feedback regulators or by depleting essential precursors like PRPP, purine analogues can exert significant influence over nucleotide biosynthesis. nih.gov

Table 1: Key Enzymes in Purine Metabolism and Potential Interactions with Analogues

| Enzyme | Natural Substrate(s) | Function | Potential Interaction with this compound |

|---|---|---|---|

| Adenine Phosphoribosyltransferase (APRT) | Adenine, PRPP | Salvages adenine to form AMP. libretexts.org | Competitive inhibition or substrate mimicry, disrupting AMP synthesis. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Hypoxanthine, Guanine, PRPP | Salvages hypoxanthine and guanine to form IMP and GMP. mdpi.com | Potential inhibition, leading to accumulation of purine precursors and increased uric acid production. msdmanuals.com |

| Human Alkyladenine DNA Glycosylase (AAG/MPG) | N7-methylguanine, 3-methyladenine in DNA | Initiates base excision repair by removing alkylated purines. neb.comwfu.edu | Recognition and potential processing of the N7-isopropyl group, although primarily a DNA repair enzyme. |

| PRPP Synthetase | Ribose-5-phosphate, ATP | Synthesizes PRPP, a key precursor for nucleotide synthesis. libretexts.org | Indirect inhibition through downstream effects on nucleotide pools. |

Prodrug strategies are frequently employed to enhance the cellular uptake and activation of nucleoside and nucleotide analogues. researchgate.netnih.gov These strategies often involve modifying the analogue to increase its lipophilicity or to mask charged phosphate (B84403) groups, thereby facilitating passage across cell membranes. researchgate.netnih.gov Once inside the cell, the prodrug must be converted to its active form, a process known as bioconversion. rsc.orgnih.gov

For N7-substituted adenine analogues, prodrug forms could involve modifications to the purine base itself or, if it's a nucleoside analogue, to the sugar moiety. The stability of these prodrugs is a critical factor, determining their shelf-life and their ability to reach the target site intact. Stability is typically assessed in various biochemical assays, including in different pH buffers and in the presence of biological fluids like serum, which contains various enzymes. dovepress.com

The bioconversion of prodrugs can occur through enzymatic or chemical means. nih.gov For instance, ester-based prodrugs are often designed to be cleaved by cellular esterases to release the active compound. dovepress.com The rate of this cleavage is a key parameter; a prodrug that is too stable may not release the active drug efficiently, while one that is too labile may break down prematurely. nih.gov

Studies on various nucleoside analogue prodrugs have demonstrated a range of stabilities. For example, some carbamate (B1207046) prodrugs show high stability in serum, whereas ester and carbonate prodrugs can be released at varying rates due to the action of different classes of esterases. dovepress.com The chemical environment also plays a role; N7-alkylation of purines can destabilize the imidazole ring, making it susceptible to opening, particularly under basic conditions. nih.govnih.gov This inherent chemical reactivity could be a factor in the stability and bioconversion of N7-substituted adenine analogues.

While specific data on the bioconversion and stability of prodrugs derived from this compound is not extensively detailed in the searched literature, the principles governing other nucleoside and nucleotide prodrugs are applicable. The design of a successful prodrug of an N7-substituted adenine analogue would require careful consideration of the linkage's susceptibility to enzymatic and chemical cleavage to ensure efficient release of the active molecule within the target cells.

Table 2: Factors Influencing Prodrug Stability and Bioconversion

| Factor | Description | Relevance to N7-Substituted Adenine Analogues |

|---|---|---|

| Enzymatic Cleavage | Bioconversion mediated by cellular enzymes like esterases, phosphatases, or kinases. rsc.orgdovepress.com | Prodrugs would need to be designed with linkers susceptible to cleavage by intracellular enzymes to release the active this compound. |

| Chemical Stability (pH) | The intrinsic stability of the prodrug molecule in different pH environments (e.g., acidic, neutral, basic). dovepress.com | The N7-isopropyl group may influence the pKa of the purine ring, affecting its stability. The imidazole ring of N7-alkylated purines is known to be labile at basic pH. nih.gov |

| Serum Stability | The stability of the prodrug in the presence of blood serum, which contains a complex mixture of enzymes. dovepress.com | A key parameter to determine if the prodrug can survive in circulation long enough to reach target tissues. |

| Cellular Uptake | The ability of the prodrug to cross the cell membrane, often enhanced by increasing lipophilicity. nih.govnih.gov | An N7-isopropyl group would increase lipophilicity compared to unsubstituted adenine, potentially influencing uptake even without a formal prodrug moiety. |

Derivatization Strategies for Enhanced Mechanistic Probing

Synthesis of Fluorescent Probes for Intracellular Tracking and Localization Studies

To visualize the journey of a molecule within a cell, researchers can attach a fluorophore, a chemical group that emits light upon excitation. This creates a fluorescent probe that allows for real-time tracking and localization using fluorescence microscopy. The design of such probes for adenine-based compounds involves synthesizing a derivative that links the core structure to a fluorescent moiety without abolishing its biological activity.

A common strategy is to link an adenine (B156593) derivative to a well-characterized fluorophore like coumarin (B35378) or rhodamine. nih.govresearchgate.net For instance, a small-molecule fluorescent probe was developed by synthesizing an adenine-coumarin derivative. researchgate.net This probe demonstrated a significant increase in fluorescence when it bound to nucleic acids, allowing for the imaging of DNA and RNA within cellular compartments like the mitochondria and nucleoli. researchgate.net The synthesis involves coupling the adenine scaffold to the fluorophore, often through a linker that provides spatial separation and preserves the binding characteristics of the parent molecule.

Another approach involves designing probes that are "turn-on," meaning they are non-fluorescent until a specific event or interaction occurs. A rhodamine-based probe, for example, was synthesized to detect hypochlorous acid (HOCl). nih.gov The probe, prepared in two steps from rhodamine 6G, remains in a non-fluorescent, closed-ring state until it reacts with HOCl, which converts it into a highly fluorescent open-ring form. nih.gov This principle can be adapted to create probes that are activated by specific enzymes or binding partners of 7-Isopropyl-7H-adenine, providing a dynamic view of its engagement with cellular targets. The development of such probes would enable researchers to determine where this compound accumulates in the cell, whether it enters specific organelles, and how its distribution changes over time or in response to cellular stimuli. nih.govrsc.org

Development of Affinity Labeling and Tagging Strategies for Biochemical Target Identification

Identifying the specific proteins or other biomolecules that a compound interacts with is crucial for understanding its mechanism of action. Affinity labeling and tagging are powerful biochemical techniques that achieve this by creating a permanent (covalent) link between the compound and its binding partner. This is accomplished by derivatizing the compound of interest, such as this compound, to include a reactive functional group.

The strategy involves two key components: an affinity label and a reporter tag.

The Affinity Label: This is a chemically reactive group incorporated into the molecule's structure that can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein. Examples of reactive groups include azides, which can be used in "click chemistry" reactions. google.com

The Reporter Tag: This is a group that facilitates detection and isolation of the labeled target. A common tag is biotin (B1667282), which has an extremely high affinity for streptavidin, allowing for efficient purification of the compound-protein complex from a cell lysate. google.com

The synthesis of such a derivative of this compound would involve modifying a position on the molecule that is not critical for target binding. For purines, the C7 or C5 position is often targeted for modification. google.com The derivative could be designed to include a biotin tag connected via a linker arm to the adenine core. google.com Once the biotin-labeled derivative binds to its target protein, the complex can be captured on streptavidin-coated beads. The captured protein can then be eluted and identified using techniques like mass spectrometry. This approach provides direct evidence of a physical interaction and is a cornerstone of modern chemical biology for target deconvolution. uni-goettingen.de

Rational Design of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the three-dimensional shape and chemical features of a molecule relate to its biological activity. usp.br By systematically modifying the structure of this compound and measuring the activity of the resulting analogues, researchers can build a model of the optimal pharmacophore—the precise arrangement of functional groups required for potent and selective interaction with the target.

A powerful strategy in SAR is the use of conformationally restricted analogues. rsc.orgacs.org These are derivatives where flexible parts of the molecule, such as rotatable bonds, are locked into specific orientations. This is often achieved by incorporating the flexible atoms into a new ring system. nih.gov By testing these rigid analogues, researchers can determine the "active conformation"—the specific shape the molecule must adopt to bind effectively to its target.

For adenine-based compounds, extensive SAR studies have been conducted on related scaffolds like 7-deazaadenines. nih.gov These studies reveal key insights into how different substituents affect binding affinity and selectivity. For example, introducing a phenyl group at the 2-position of 7-deazaadenine was found to dramatically increase its affinity for the A1 adenosine (B11128) receptor. nih.gov Further exploration showed that the stereochemistry of substituents is also critical; the (R)-enantiomer of one analogue was 30-35 times more potent than its (S)-enantiomer, highlighting a highly specific fit in the receptor's binding pocket. nih.gov

Applying this strategy to this compound, one could synthesize analogues with different alkyl or aryl groups at various positions or introduce ring systems to restrict the conformation of the isopropyl group. The resulting data on the biological activity of these analogues would be invaluable for building a predictive SAR model. aaai.org

Below is a data table illustrating typical SAR findings from studies on related adenine analogues, showing how modifications impact biological activity.

| Compound ID | Base Scaffold | R2 Substituent | R9 Substituent | A1 Receptor Affinity (Ki, nM) |

| 29 | 7,8-dimethyl-7-deazaadenine | p-Chlorophenyl | Phenyl | 122 |

| 31 | 7,8-dimethyl-7-deazaadenine | Phenyl | (R)-1-Phenylethyl | 4.7 |

| 32 | 7,8-dimethyl-7-deazaadenine | Phenyl | (S)-1-Phenylethyl | 165 |

Table 1: Example Structure-Activity Relationship data for 7-deazaadenine derivatives, demonstrating the impact of substituents on binding affinity for the rat A1 adenosine receptor. Data sourced from a study on 7-deaza-2-phenyladenines. nih.gov

These derivatization strategies—fluorescent probing, affinity labeling, and conformational restriction—are essential tools. While fluorescent probes illuminate the compound's path through the cell, affinity tags identify its molecular partners, and SAR studies map the structural requirements for its activity. unesp.brbiorxiv.orgnih.gov Together, they provide a multi-faceted approach to comprehensively unravel the biological mechanisms of this compound.

Q & A

What are the optimal synthesis and purification methodologies for 7-Isopropyl-7H-adenine, and how do solvent systems influence yield and purity?

Basic Research Question

Synthesis typically involves nucleophilic substitution or coupling reactions under anhydrous conditions, with purification via column chromatography (silica gel, gradient elution). Solvent polarity critically impacts yield: polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous post-synthesis purification to remove byproducts. For crystallization, mixed solvents (e.g., ethanol/water) improve purity by selectively precipitating the compound . Assay validation using HPLC with UV detection (λ = 260 nm) ensures purity >98% .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question

Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy for structural confirmation. For example, ¹H NMR should show characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and adenine protons (δ 8.1–8.3 ppm). HRMS ([M+H]⁺) must match theoretical molecular weight within 5 ppm. Pair these with reversed-phase HPLC retention time reproducibility (±0.1 min) to confirm identity .

What experimental design strategies (e.g., factorial design) optimize reaction conditions for this compound derivatives?

Advanced Research Question

A 2³ factorial design can systematically evaluate temperature, catalyst loading, and solvent ratio effects. For example, varying Pd catalyst (0.5–2.0 mol%) and temperature (60–100°C) identifies interactions between factors. Response surface methodology (RSM) models nonlinear relationships, while ANOVA quantifies significance (p < 0.05). Pre-test/post-test controls ensure reproducibility .

How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) and standardize protocols (e.g., ATP concentration in kinase assays). Use meta-analysis to reconcile discrepancies: cluster studies by cell type (e.g., HEK293 vs. HeLa) and adjust for batch effects (e.g., serum lot variability). Integrate orthogonal datasets (e.g., transcriptomics + binding affinity) to identify confounding variables .

What theoretical frameworks guide the study of this compound’s mechanism of action in enzymatic systems?

Advanced Research Question

Density functional theory (DFT) models predict binding interactions at adenosine receptor active sites. Molecular dynamics simulations (50–100 ns trajectories) assess stability of hydrogen bonds with conserved residues (e.g., Asn253 in A₂AR). Pair these with kinetic studies (kcat/Km ratios) to validate competitive vs. noncompetitive inhibition .

How can multi-omics approaches elucidate off-target effects of this compound in complex biological systems?

Advanced Research Question

Integrate proteomics (LC-MS/MS), metabolomics (NMR or GC-MS), and transcriptomics (RNA-seq) to map systemic responses. For example, pathway enrichment analysis (KEGG/GO) identifies upregulated oxidative stress pathways. Use CRISPR-Cas9 knockouts to confirm causality (e.g., SOD2 dependency). Employ Bayesian networks to model dose-dependent effects .

What methodologies ensure stability of this compound in long-term storage or under physiological conditions?

Basic Research Question

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization in phosphate buffer (pH 7.4) enhances shelf life. For in vitro assays, use serum-free media to avoid protein binding artifacts. Stability-indicating methods (e.g., UPLC-PDA) confirm degradation products <2% .

How should researchers design dose-response studies to minimize variability in this compound efficacy assays?

Advanced Research Question

Use a logarithmic dilution series (e.g., 0.1–100 μM) with triplicate technical replicates. Normalize data to vehicle controls and apply mixed-effects models to account for plate-to-plate variation. Include a reference inhibitor (e.g., CGS-21680 for A₂A receptors) to validate assay sensitivity .

What statistical approaches are critical for analyzing high-throughput screening data involving this compound?

Advanced Research Question

Apply false discovery rate (FDR) correction (Benjamini-Hochberg) to mitigate Type I errors in large datasets. Z-score normalization identifies outliers in 384-well plates. Machine learning (e.g., random forests) prioritizes hits based on multiple readouts (e.g., viability, apoptosis) .

How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scaling for this compound synthesis?

Advanced Research Question

Implement finite element analysis (FEA) to model heat/mass transfer in batch reactors. Train neural networks on historical yield data to predict optimal stirring rates (RPM) and cooling profiles. Autonomous labs enable real-time adjustment of flow chemistry parameters (e.g., residence time) .

Tables for Key Data

Table 1. Stability of this compound Under Accelerated Conditions

| Condition | Degradation (%) at 6 Months | Method Used |

|---|---|---|

| 40°C, 75% RH | 1.8 ± 0.3 | UPLC-PDA |

| Lyophilized, -20°C | 0.5 ± 0.1 | HPLC-UV |

Table 2. Factorial Design Parameters for Synthesis Optimization

| Factor | Low Level | High Level | Significant Interaction (p-value) |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 2.0 mol% | 0.023 (Temp × Catalyst) |

| Temperature | 60°C | 100°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.